Benzenamine,4-(1-naphthalenylmethyl)-
Description
Benzenamine,4-(1-naphthalenylmethyl)- is an aromatic amine derivative where the para position of the benzene ring is substituted with a 1-naphthalenylmethyl group. The compound is synthesized via alkylation or condensation reactions involving naphthalene derivatives and benzenamine precursors. For instance, methods involving formaldehyde, acetic acid, and zinc under reflux conditions have been employed for analogous N-methyl-naphthalenylmethanamine derivatives . Characterization via NMR, IR, and mass spectrometry confirms its purity and structural integrity .
Properties
IUPAC Name |
4-(naphthalen-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGURMFCNCSOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1-naphthalenylmethyl)- typically involves the reaction of 4-bromomethylbenzenamine with naphthalene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Benzenamine, 4-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene-Containing Benzenamine Derivatives
a) N-Methyl-N-(1-naphthalenylmethyl)methanamine
- Structure : Similar to the target compound but includes an N-methyl group.
- Synthesis : Prepared via a one-pot reaction of 1-naphthalenemethylamine with formaldehyde and zinc, followed by purification using column chromatography .
b) Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl
- Structure : Features a methoxy group on the naphthalene ring and an imine (C=N) bond instead of a methylene group .
- Properties : The imine bond (length: ~1.29 Å) introduces conjugation, altering electronic properties compared to the single-bonded naphthalenylmethyl group in the target compound . The methoxy group enhances solubility in polar solvents (PSA: 21.6 Ų) .
Heterocyclic-Substituted Benzenamines
a) 4-(Benzo[d]thiazol-2-yl)benzenamine
- Structure : Contains a benzothiazole ring at the para position .
- Synthesis : Reacted with aryl isothiocyanates under reflux in DMF, yielding thiourea derivatives with reaction times of ~4 hours and yields up to 85% .
- Reactivity : The electron-withdrawing benzothiazole group deactivates the benzene ring, reducing electrophilic substitution rates compared to the electron-rich naphthalenylmethyl substituent.
b) 4-(1H-Imidazol-4-yl)aniline
Alkyl- and Alkoxy-Substituted Benzenamines
a) DUSANTOX ODPA (Octylated Diphenylamine)
- Structure : Features branched alkyl chains (tetramethylbutyl groups) .
- Applications : Used as an antioxidant in rubber products. The hydrophobic alkyl chains enhance stability against thermal degradation, unlike the aromatic naphthalene group, which may participate in π-π interactions .
b) Benzenamine, 4-(1-methylbutoxy)-, hydrochloride
Data Tables for Comparative Analysis
Table 1: Physical and Spectral Properties
Key Findings and Implications
Electronic Effects : The naphthalenylmethyl group in the target compound provides electron-donating resonance effects, enhancing reactivity in electrophilic aromatic substitution compared to electron-withdrawing groups in benzothiazole derivatives .
Steric Hindrance : Bulky substituents like naphthalene reduce reaction rates in sterically demanding reactions, whereas smaller groups (e.g., methoxy) allow higher accessibility .
Applications : Naphthalene-containing amines are promising in materials science (e.g., antioxidants ), while heterocyclic derivatives find use in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
